molecular formula C6H13ClN2 B2524803 N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride CAS No. 3256-25-5

N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride

Cat. No. B2524803
CAS RN: 3256-25-5
M. Wt: 148.63
InChI Key: VVDXDIBRLVHFJQ-UHFFFAOYSA-N
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Description

The compound N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is not directly mentioned in the provided papers. However, the papers discuss analogues and structurally related compounds which can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine have been synthesized and studied for their inhibitory properties on plasma amine oxidase, which could suggest potential biological activities for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride as well .

Synthesis Analysis

The synthesis of related compounds involves multiple reaction pathways, including condensation, reaction with Grignard reagents followed by dehydration, and aminomethylation of olefins . These methods could potentially be adapted for the synthesis of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride, considering the structural similarities. The identity and purity of the synthesized compounds are confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of compounds similar to N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride has been investigated using both experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT calculations . These studies provide detailed information on vibrational modes, geometrical parameters, and electronic properties, which are crucial for understanding the behavior of the compound under study .

Chemical Reactions Analysis

The hydroboration of N-substituted tetrahydropyridines, which are structurally related to the compound of interest, has been explored, yielding various products depending on the substitution pattern . This reaction and the resulting stereochemistry are characterized by spectral data, including IR, NMR, and MS, which could be relevant when considering the reactivity of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride have been calculated and measured. These include molecular stability, charge distribution, dipole moment, polarizability, and hyperpolarizability . Such properties are essential for predicting the behavior of the compound in various environments and could be indicative of its potential pharmaceutical applications .

Scientific Research Applications

Neuroprotective and Antiaddictive Applications

One area of interest is the study of compounds with similar structures, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known for its selective toxicity to substantia nigra in primates, resembling Parkinson's disease. This compound's study has led to developing an animal model for Parkinson's disease, highlighting its value in neurodegenerative research (Langston, Langston, & Irwin, 1984). Further, the endogenous compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which is structurally related and present in the mammalian brain, displays neuroprotective, antiaddictive, and antidepressant-like activity in animal models, indicating a vast potential for therapeutic applications in central nervous system disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Environmental Impact on Neurodegenerative Diseases

Research has also focused on the environmental origins of neurodegenerative diseases, where compounds like MPTP play a significant role. It suggests that early-life environmental exposures could be crucial in the etiology of conditions such as Parkinson's and Alzheimer's diseases, with a minority of cases being of purely genetic origin (Landrigan et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methylpiperidin-2-imine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-7-6-4-2-3-5-8-6;/h2-5H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDXDIBRLVHFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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